3,5-Dimethyl-1H-pyrazolo[4,3-B]pyridin-7-OL
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Overview
Description
3,5-Dimethyl-1H-pyrazolo[4,3-B]pyridin-7-OL is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1H-pyrazolo[4,3-B]pyridin-7-OL typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate . This reaction is carried out under acidic conditions, often using glacial acetic acid as a solvent. The reaction mixture is heated to reflux for several hours, leading to the formation of the desired pyrazolopyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1H-pyrazolo[4,3-B]pyridin-7-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1H-pyrazolo[4,3-B]pyridin-7-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of substituents.
1H-Pyrazolo[4,3-c]pyridines: Another class of pyrazolopyridines with different fusion patterns of the pyrazole and pyridine rings.
Uniqueness
3,5-Dimethyl-1H-pyrazolo[4,3-B]pyridin-7-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
3,5-dimethyl-2,4-dihydropyrazolo[4,3-b]pyridin-7-one |
InChI |
InChI=1S/C8H9N3O/c1-4-3-6(12)8-7(9-4)5(2)10-11-8/h3H,1-2H3,(H,9,12)(H,10,11) |
InChI Key |
JBASAFSQNBAMBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=NNC(=C2N1)C |
Origin of Product |
United States |
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